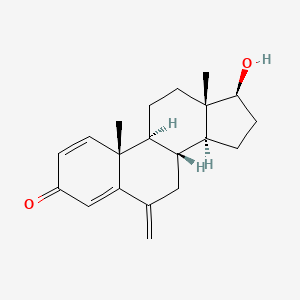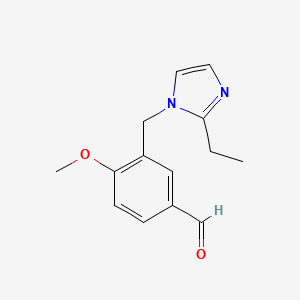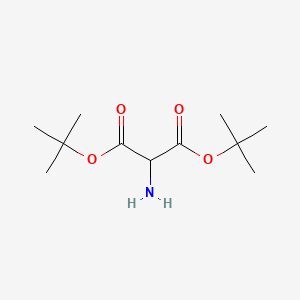
(4Z,10Z)-Tetradecadienyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z,10Z)-Tetradecadienyl Acetate is an organic compound with the molecular formula C16H28O2. It is a type of acetate ester and is known for its role as a pheromone in various insect species. This compound is characterized by its two double bonds located at the 4th and 10th positions in the tetradecadienyl chain, both in the Z configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,10Z)-Tetradecadienyl Acetate typically involves the use of lithium in liquid ammonia (Li/liq. NH3) as a reducing agent. This method is efficient for creating the conjugated diene system present in the compound . The reaction conditions often include low temperatures to maintain the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4Z,10Z)-Tetradecadienyl Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the acetate group into a carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Tetradecadienoic acid.
Reduction: Tetradecadienyl alcohol.
Substitution: Various substituted tetradecadienyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4Z,10Z)-Tetradecadienyl Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying conjugated diene systems and their reactivity.
Biology: Acts as a pheromone in insect behavior studies, particularly in pest control research.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of pheromone traps for pest management in agriculture.
Mecanismo De Acción
The mechanism of action of (4Z,10Z)-Tetradecadienyl Acetate as a pheromone involves binding to specific olfactory receptors in insects. This binding triggers a signal transduction pathway that leads to behavioral changes such as attraction or aggregation. The molecular targets are typically G-protein coupled receptors (GPCRs) located in the antennae of insects .
Comparación Con Compuestos Similares
Similar Compounds
(4E,10Z)-Tetradecadienyl Acetate: Similar structure but with an E configuration at the 4th position.
(4Z,10Z,12E)-Tetradecadienyl Acetate: Contains an additional double bond at the 12th position.
(4Z,10Z)-Hexadecadienyl Acetate: Similar structure with a longer carbon chain.
Uniqueness
(4Z,10Z)-Tetradecadienyl Acetate is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. The Z configuration at both the 4th and 10th positions is essential for its recognition by insect olfactory receptors, making it highly specific in its action .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4Z,10Z)-Tetradecadienyl Acetate involves the condensation of two molecules of 7-hexadecyn-1-ol followed by acetylation of the resulting compound.", "Starting Materials": [ "7-hexadecyn-1-ol", "Sodium hydride", "Acetic anhydride", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Deprotonation of 7-hexadecyn-1-ol using sodium hydride in methanol to form the corresponding sodium alkoxide.", "Step 2: Condensation of two molecules of the sodium alkoxide to form the corresponding diyne.", "Step 3: Addition of acetic anhydride to the diyne in the presence of a catalyst to form the corresponding acetate.", "Step 4: Purification of the product using chloroform extraction and column chromatography." ] } | |
Número CAS |
107433-75-0 |
Fórmula molecular |
C₁₆H₂₈O₂ |
Peso molecular |
252.39 |
Sinónimos |
(Z,Z)-4,10-Tetradecadien-1-ol Acetate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)
![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)
![(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol](/img/structure/B1145821.png)


